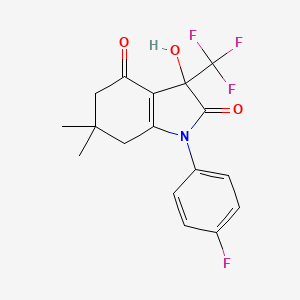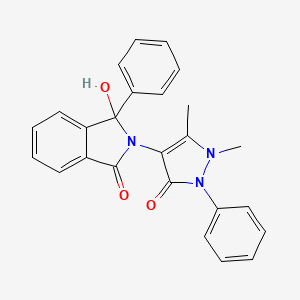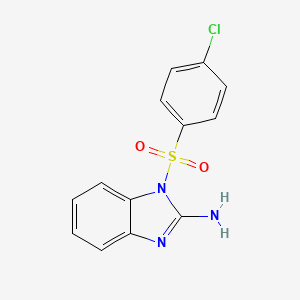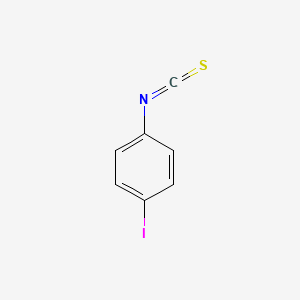
4-Iodophenyl isothiocyanate
Vue d'ensemble
Description
4-Iodophenyl isothiocyanate (CAS Number: 2059-76-9) is a chemical compound with the linear formula IC6H4NCS . It has a molecular weight of approximately 261.08 g/mol . The compound consists of an iodine atom attached to a phenyl ring, with an isothiocyanate functional group.
Synthesis Analysis
The synthesis of 4-Iodophenyl isothiocyanate involves the reaction of an appropriate precursor (such as 4-iodophenol) with thiophosgene (CSCl2) or other suitable isothiocyanate sources. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 4-Iodophenyl isothiocyanate consists of a phenyl ring (C6H5) attached to an isothiocyanate group (N=C=S) via an iodine atom (I). The compound’s 3D structure exhibits a linear arrangement .
Chemical Reactions Analysis
4-Iodophenyl isothiocyanate can participate in various chemical reactions, including nucleophilic substitution, addition reactions, and coupling reactions. Its reactivity is influenced by the isothiocyanate group, which can react with nucleophiles, amines, and other functional groups .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Neuroprotection
Specific Scientific Field
Neuroscience
Summary of the Application
4-Iodophenyl isothiocyanate (4-IPITC) has been studied for its neuroprotective properties. It has been used in various models of neurodegeneration .
Results or Outcomes
4-IPITC successfully reduced cell death in all in vitro assays. Moreover, in two independent neurite outgrowth assays, the compound showed neurotrophic properties .
Synthesis of Isothiocyanates
Specific Scientific Field
Organic Chemistry
Summary of the Application
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
Methods of Application or Experimental Procedures
This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent .
Results or Outcomes
The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .
Sustainable Isothiocyanate Synthesis
Specific Scientific Field
Green Chemistry
Summary of the Application
A more sustainable method for the synthesis of isothiocyanates has been developed. This method uses isocyanides, elemental sulfur, and amines .
Methods of Application or Experimental Procedures
The reaction was carried out under the protection of nitrogen and mild condition, with benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
Results or Outcomes
This method was able to convert 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%). It has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .
Neurodegeneration in Parkinson’s Disease
Summary of the Application
Isothiocyanates, including 4-Iodophenyl isothiocyanate, are promising compounds against oxidative stress, neuroinflammation, and cell death that may benefit neurodegeneration in Parkinson’s Disease .
Methods of Application or Experimental Procedures
The neuroprotective activity of 4-Iodophenyl isothiocyanate was studied on primary cortical neurons exposed to various insults .
Results or Outcomes
4-Iodophenyl isothiocyanate successfully reduced cell death in all in vitro assays .
Multicomponent Reaction for Isothiocyanate Synthesis
Summary of the Application
A multicomponent reaction (MCR) using isocyanides, elemental sulfur and amines has been developed to convert isocyanides to isothiocyanates .
Results or Outcomes
This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
Neuroprotection in Parkinson’s Disease
Summary of the Application
4-Iodophenyl isothiocyanate has shown potential for dampening toxicity in a Parkinson’s model .
Methods of Application or Experimental Procedures
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was injected in mice pretreated with 4-Iodophenyl isothiocyanate (5 mg/kg, orally) for 1 week .
Results or Outcomes
Although the number of animals in this MPTP study was limited, 4-Iodophenyl isothiocyanate showed potential for dampening toxicity .
Propriétés
IUPAC Name |
1-iodo-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLGBRZZFRSXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174601 | |
| Record name | 4-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenyl isothiocyanate | |
CAS RN |
2059-76-9 | |
| Record name | 4-Iodophenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002059769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2059-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-IODOPHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODOPHENYLISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF6UL9NHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



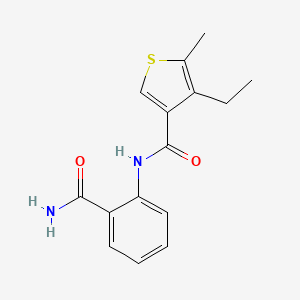
![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)
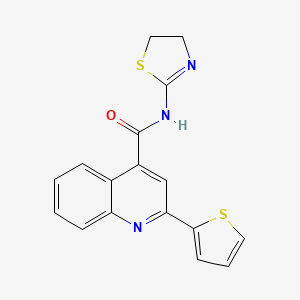
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)
![2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1222430.png)
![3-[(3,4-Difluorophenyl)sulfonylamino]benzoic acid [2-[[(2-methylpropylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1222431.png)
![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
